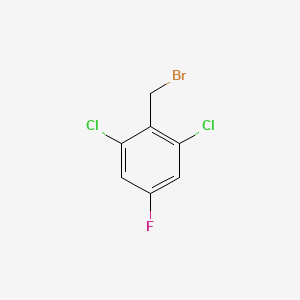

2,6-Dichloro-4-fluorobenzyl bromide

Description

Contextual Significance of Benzyl (B1604629) Halides in Organic Synthesis

Benzyl halides are a class of organic compounds characterized by a benzene (B151609) ring attached to a halomethyl group (-CH₂X, where X is a halogen). wikipedia.org Within this class, benzyl bromides and chlorides are particularly noteworthy reagents in the field of organic synthesis. wisdomlib.org Their utility stems from their capacity to introduce the benzyl group, a common structural motif in many biologically active molecules and functional materials. wikipedia.org This process, known as benzylation, is a fundamental transformation often used to install protecting groups for alcohols and carboxylic acids. wikipedia.orgguidechem.com

The reactivity of benzyl halides in nucleophilic substitution reactions makes them valuable precursors for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org They readily react with a wide range of nucleophiles, facilitating the construction of more complex molecular architectures. rsc.org This reactivity is central to their application in diverse areas, including the synthesis of pharmaceuticals and coumarin (B35378) derivatives. wisdomlib.org The generation of benzyl radicals from benzyl halides using visible light is also a modern strategy for forming complex molecules. acs.org

The Unique Role of Multi-Halogenated Benzyl Systems, with Focus on 2,6-Dichloro-4-fluorobenzyl bromide

The introduction of multiple halogen atoms onto the benzene ring of a benzyl halide significantly alters its chemical and physical properties. These multi-halogenated systems are crucial in the development of specialized molecules like pyrethroid insecticides, where the nature and position of halogens can influence toxicity and overcome resistance mechanisms in pests. nih.gov Halogen atoms exert influence through steric and electronic effects, modifying the reactivity of the benzylic carbon.

The compound This compound is a prime example of a multi-halogenated benzyl system. Its structure is distinguished by:

Two chlorine atoms in the ortho-positions (2 and 6).

A fluorine atom in the para-position (4).

A bromomethyl group.

This specific substitution pattern results in a unique combination of electronic and steric effects. The chlorine and fluorine atoms are strongly electron-withdrawing, which influences the electrophilicity of the benzylic carbon. Furthermore, the two bulky chlorine atoms flanking the bromomethyl group create significant steric hindrance, which can direct the outcome of substitution reactions. This unique structural arrangement makes it a potentially valuable building block for creating novel compounds with specific, tailored properties.

Research Gaps and Opportunities in the Study of this compound and its Derivatives

Despite the established importance of halogenated benzyl bromides, a review of current scientific literature reveals a significant research gap concerning This compound . While its CAS number (1803784-34-0) is registered, indicating its synthesis and existence, detailed studies on its reactivity, synthetic protocols, and applications are not widely published. sigmaaldrich.com

This scarcity of information presents numerous opportunities for new research. Key areas for exploration include:

Optimized Synthesis: While general methods for the benzylic bromination of substituted toluenes are known, such as those using N-bromosuccinimide or hydrogen bromide with an oxidant, a detailed and optimized synthetic route specifically for this compound is an area ripe for investigation. organic-chemistry.orgresearchgate.net Developing a green and safe synthesis process, perhaps in a microchannel reactor, would be a noteworthy advancement. researchgate.net

Reactivity Studies: A thorough investigation of its reaction kinetics and mechanisms with various nucleophiles would provide valuable data for synthetic chemists. Understanding how the unique steric and electronic environment influences its Sₙ1/Sₙ2 reactivity profile is a fundamental question.

Application in Synthesis: The compound is a promising precursor for novel, highly functionalized molecules. Its derivatives could be explored for applications in medicinal chemistry and agrochemistry, where polychlorinated and fluorinated aromatic compounds often exhibit enhanced biological activity. For instance, related structures like 2,6-dichloro-4-fluoroaniline (B1304677) are known. nih.gov Exploring the conversion of this compound into this aniline (B41778) or other complex derivatives could yield new bioactive compounds.

Scope and Objectives of the Academic Research Compendium

The scope of this compendium is to consolidate the existing knowledge on halogenated benzyl bromides as a class of reagents and to specifically highlight the chemical compound This compound .

The primary objectives are:

To provide a contextual overview of the significance of benzyl halides in modern organic synthesis.

To analyze the specific structural and anticipated chemical characteristics of this compound based on the principles of physical organic chemistry and data from related compounds.

To clearly define the current gaps in the scientific literature regarding this specific compound.

To outline potential avenues for future research that could unlock the synthetic potential of this compound and its derivatives.

Chemical Properties and Data

The following tables provide key chemical data for this compound and related precursor compounds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1803784-34-0 sigmaaldrich.com |

| Molecular Formula | C₇H₄BrCl₂F |

| IUPAC Name | 1-(Bromomethyl)-2,6-dichloro-4-fluorobenzene |

Table 2: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 2,6-Dichloro-4-fluorobenzyl alcohol | C₇H₅Cl₂FO | 195.01 | 1806353-99-0 synquestlabs.com |

| 2,6-Dichloro-4-fluoroaniline | C₆H₄Cl₂FN | 180.00 | 344-19-4 nih.gov |

| 2,6-Dichlorobenzyl bromide | C₇H₅BrCl₂ | 239.93 | 20443-99-6 |

| 4-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | 459-46-1 innospk.comsigmaaldrich.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,3-dichloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCKBMKAAMUGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CBr)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 4 Fluorobenzyl Bromide and Analogous Halogenated Benzyl Bromides

Direct Halogenation Strategies

Direct halogenation, particularly benzylic bromination, stands as a primary method for the synthesis of halogenated benzyl (B1604629) bromides. This approach involves the selective substitution of a hydrogen atom on the methyl group of a substituted toluene (B28343) with a bromine atom.

Benzylic Bromination of Substituted Toluenes

The benzylic C-H bonds in toluene and its derivatives are weaker than typical sp³ hybridized C-H bonds, which can be attributed to the resonance stabilization of the resulting benzylic radical. libretexts.org This inherent reactivity makes them susceptible to radical halogenation. A common precursor for 2,6-dichloro-4-fluorobenzyl bromide would be 2,6-dichloro-4-fluorotoluene.

A prevalent method for benzylic bromination involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or under light irradiation. libretexts.orgresearchgate.net NBS serves as a source of bromine radicals at a low and controlled concentration, which favors selective benzylic substitution over electrophilic aromatic substitution. libretexts.org The reaction is often carried out in nonpolar solvents like carbon tetrachloride or 1,2-dichlorobenzene (B45396) to minimize side reactions. researchgate.netyoutube.com

A greener approach to benzylic bromination utilizes hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂). researchgate.net This method can be conducted under light irradiation and has been successfully applied to the synthesis of 2,6-dichlorobenzyl bromide. researchgate.net A patent describes a similar process for preparing 2,6-difluorobenzyl bromide from 2,6-difluorotoluene (B1296929) using HBr and H₂O₂ under light, reporting high yields and purity. google.com

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 2,6-Dichlorotoluene (B125461) | HBr, H₂O₂ | Light irradiation, Microchannel reactor | 2,6-Dichlorobenzyl bromide | 91.4% | researchgate.net |

| 2,6-Difluorotoluene | HBr, H₂O₂ | Light irradiation | 2,6-Difluorobenzyl bromide | High | google.com |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS, AIBN | 1,2-Dichlorobenzene, 80°C | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | 92% | researchgate.net |

Regioselective and Chemoselective Bromination Approaches

Achieving high regioselectivity is crucial in the synthesis of specifically substituted benzyl bromides. For instance, in the bromination of toluene, the methyl group directs electrophilic substitution to the ortho and para positions of the aromatic ring. slideserve.comgmu.eduvaia.com However, benzylic bromination under radical conditions specifically targets the methyl group.

Various methods have been developed to enhance the regioselectivity of benzylic bromination. Two-phase electrolysis using aqueous sodium bromide has been shown to be a highly regioselective method for the side-chain bromination of toluenes, yielding benzyl bromides with high selectivity. cecri.res.in Another approach employs a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic aqueous medium, which provides a practical and efficient alternative to using liquid bromine directly. rsc.orgresearchgate.netrsc.org Zeolites and silica (B1680970) gel have also been utilized to induce high para-selectivity in the electrophilic bromination of toluene derivatives. nih.gov

Functional Group Interconversions Leading to Benzyl Bromides

An alternative to direct bromination is the conversion of other functional groups, primarily benzyl alcohols and benzonitriles, into the desired benzyl bromide.

Transformation of Benzyl Alcohols to Benzyl Bromides

Benzyl alcohols can be effectively converted to benzyl bromides through various reagents. A common method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide. researchgate.net This reaction proceeds under mild and neutral conditions. researchgate.net

Another effective system for this transformation is the use of tribromoisocyanuric acid in conjunction with triphenylphosphine. researchgate.net This method is applicable to a range of primary, secondary, and benzylic alcohols, providing good yields of the corresponding bromides. researchgate.net A patent also describes the reaction of halogen-substituted benzyl alcohols with a halogenating agent to produce halogen-containing benzyl halides in high yield. google.com For instance, 2,3-dichloro-6-fluorobenzyl alcohol can be converted to 2,3-dichloro-6-fluorobenzyl bromide by heating with a solution of hydrogen bromide in acetic acid. chemicalbook.com

| Starting Material | Reagents | Product | Reference |

| Benzyl alcohol | Triphenylphosphine, Tribromoisocyanuric acid | Benzyl bromide | researchgate.net |

| (R)-2-Octanol | Triphenylphosphine, Tribromoisocyanuric acid | (S)-2-Bromooctane | researchgate.net |

| 2,3-Dichloro-6-fluorobenzyl alcohol | Hydrogen bromide in acetic acid | 2,3-Dichloro-6-fluorobenzyl bromide | chemicalbook.com |

Synthesis from Benzonitrile (B105546) Derivatives

While less common, the synthesis of benzyl bromides from benzonitrile derivatives is also a viable route. This transformation typically involves multiple steps, starting with the reduction of the nitrile group to an amine, followed by diazotization and subsequent Sandmeyer-type reaction to introduce the bromine. A more direct approach would be advantageous but is not as widely reported for this specific conversion.

Advanced Synthetic Techniques Applicable to Halogenated Benzyl Bromides

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of halogenated benzyl bromides, often providing improved efficiency, selectivity, and safety profiles.

Continuous-flow reactors, or microchannel reactors, offer a safe and efficient way to perform highly exothermic or hazardous reactions like bromination. researchgate.netorganic-chemistry.org A study on the photocatalytic oxidative bromination of 2,6-dichlorotoluene to 2,6-dichlorobenzyl bromide in a microchannel reactor demonstrated high conversion and yield while mitigating the explosion risk associated with batch reactors. researchgate.net

Catalytic methods are also at the forefront of synthetic innovation. For example, a homologation reaction of electron-rich benzyl bromides with diazo compounds, catalyzed by a Lewis acid like SnBr₄, has been reported. nih.govresearchgate.net This reaction proceeds through a phenonium ion intermediate and allows for the formal insertion of a diazo group into the C(sp²)–C(sp³) bond of the benzyl bromide. nih.govresearchgate.net

Solid-Phase Organic Synthesis Methodologies

Solid-phase organic synthesis (SPOS) offers a powerful platform for the synthesis of complex molecules and libraries of compounds, where reagents are attached to a solid support, facilitating purification by simple filtration. Halogenated benzyl bromides are valuable reagents in this context, often employed to anchor molecules to a resin or to introduce a specific benzyl moiety.

The utility of benzyl halides in solid-phase synthesis is well-established, particularly in the preparation of peptides and other biomolecules. For instance, benzyl bromide and its derivatives can be used to esterify N-protected amino acids to a polymer support, a foundational step in solid-phase peptide synthesis (SPPS). nih.gov This approach involves the reaction of a carboxylate group on the resin-bound amino acid with the benzyl bromide, forming a benzyl ester linkage that can be stable to various reaction conditions but can be cleaved under specific, often reductive, conditions.

A more advanced application involves the use of functionalized benzyl bromides in the synthesis of complex molecular imaging probes. acs.org In these syntheses, a building block containing a reactive group, such as a primary amine protected by a phthalimide (B116566) group, can be N-alkylated with a bromo-functionalized compound. acs.org This entire construct can be assembled on a solid support. The use of protecting groups orthogonal to the resin linkage and other functional groups on the molecule is crucial for the success of such multi-step solid-phase syntheses. acs.org For example, benzyl esters are often incompatible with standard Fmoc-based solid-phase peptide synthesis because their cleavage requires conditions (e.g., catalytic hydrogenation) that are not always compatible with the solid support or other protecting groups. acs.org

Traceless linkers represent another sophisticated strategy in SPOS, where the point of attachment to the solid support leaves no residual functionality in the final product upon cleavage. Thiazole-based peptidomimetics have been synthesized using a traceless linker strategy starting from a chloromethyl polystyrene resin. rsc.org While this example uses a benzyl chloride, the principle is directly applicable to analogous benzyl bromides. The synthesis begins by converting the resin's chloromethyl group into a sulfur-containing linker, which is then elaborated through several steps to build the desired molecule before the final product is cleaved from the support. rsc.org

Table 1: Applications of Halogenated Benzyl Bromides in Solid-Phase Synthesis

| Application Area | Role of Benzyl Bromide | Example | Citation(s) |

|---|---|---|---|

| Peptide Synthesis | Anchoring amino acids to resin | Formation of benzyl esters on a polymer support. | nih.gov |

| Molecular Probes | Introduction of functional moieties | N-alkylation of resin-bound amines with functionalized benzyl bromides. | acs.org |

| Peptidomimetics | Part of a traceless linker strategy | Used to create a sulfur-based linker for subsequent molecular construction. | rsc.org |

Catalytic Synthesis Routes for C-Br Bond Formation

While the direct formation of the C-Br bond in benzyl bromides often relies on radical bromination of the corresponding toluene derivative, significant research has focused on the catalytic activation and transformation of the C-Br bond in subsequent reactions. These catalytic routes provide efficient and selective methods for creating new carbon-carbon or carbon-heteroatom bonds.

A notable advancement is the use of cooperative catalysis to activate the C-Br bond of benzyl bromides for radical reactions. nih.govacs.org This method circumvents the high reduction potentials typically required to generate benzyl radicals directly from their halides. nih.gov The strategy employs a dual catalytic system: a nucleophilic catalyst (such as lutidine) and a photocatalyst (often an iridium complex). nih.govacs.org

The mechanism proceeds through a nucleophilic catalytic cycle where lutidine first displaces the bromide from the benzyl bromide to form a lutidinium salt. nih.govacs.org This salt has a significantly lower reduction potential than the parent benzyl bromide, making it susceptible to reduction by the excited photocatalyst. nih.gov Single-electron transfer (SET) from the reduced photocatalyst to the lutidinium salt generates a benzyl radical and regenerates the lutidine catalyst, completing the cycle. nih.govacs.org This benzylic radical is then free to participate in various coupling reactions, such as Giese additions to electron-deficient alkenes. nih.gov This cooperative approach allows for the use of a broad range of benzyl halides, including chlorides and bromides, under a general set of mild reaction conditions. acs.org

Another catalytic approach involves the Lewis acid-catalyzed homologation of electron-rich benzyl bromides with diazo compounds. nih.gov This reaction represents a formal insertion of a diazo-derived carbon into the C(sp²)–C(sp³) bond of the benzyl bromide. The reaction is thought to proceed through the intermediacy of a stabilized benzylic carbocation, formed by the Lewis acid-assisted cleavage of the C-Br bond. nih.gov This cation then reacts with the diazo compound, leading to a cascade of events culminating in the formation of a product with a benzylic quaternary center. nih.gov

Table 2: Components of Cooperative Photocatalytic Activation of Benzyl Bromides

| Component | Type | Example | Function | Citation(s) |

|---|---|---|---|---|

| Substrate | Benzyl Halide | Substituted Benzyl Bromide | Source of the benzylic radical. | nih.govacs.org |

| Nucleophilic Catalyst | Pyridine (B92270) Derivative | Lutidine (3,5-dimethylpyridine) | Forms a lutidinium salt intermediate with a lower reduction potential. | nih.govacs.org |

| Photocatalyst | Iridium Complex | Ir(ppy)₃ | Absorbs visible light and facilitates single-electron transfer (SET) to the lutidinium salt. | nih.gov |

| Additive/Reagent | Electron-deficient Alkene | Acrylonitrile | Traps the generated benzyl radical in a Giese-type addition. | nih.gov |

Multi-Component Reactions Incorporating Halogenated Benzyl Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. acs.orgtcichemicals.com This approach offers significant advantages, including operational simplicity, reduced waste, and the rapid generation of molecular diversity. core.ac.uk Halogenated benzyl halides, including bromides, serve as valuable electrophilic components in various MCRs.

A prominent example is the one-pot synthesis of triazolo/benzimidazolo quinazolinones from benzyl halides. core.ac.uk This three-component reaction utilizes a benzyl halide, an amino-heterocycle (such as 2-amino benzimidazole (B57391) or 3-amino-1,2,4-triazole), and an α-hydroxy C-H acid. core.ac.uk The reaction proceeds through a cascade mechanism initiated by the in-situ oxidation of the benzyl halide to the corresponding aldehyde by trimethylamine (B31210) N-oxide. This is followed by a Knoevenagel condensation between the aldehyde and the α-hydroxy C-H acid, a Michael addition of the amino-heterocycle, and subsequent cyclization and dehydration to yield the final fused quinazolinone product. core.ac.uk This method is notable for being the first to directly use benzyl halides for this synthesis in a one-pot procedure. core.ac.uk

The versatility of benzyl halides in MCRs extends to the synthesis of other heterocyclic scaffolds. Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for generating peptidomimetic structures and can be adapted to include benzyl-derived components. acs.org For instance, an aldehyde or amine component derived from a halogenated benzyl starting material can be incorporated into these reactions to produce complex, drug-like molecules. The development of biased MCRs for creating libraries of potential inhibitors for biological targets like bromodomains has also been explored, where a bromobenzaldehyde (synthetically accessible from the corresponding benzyl bromide) is a key starting material. nih.gov

Table 3: Example of a Multi-Component Reaction Involving a Benzyl Halide

| Reactant 1 | Reactant 2 | Reactant 3 | Key Reagent | Product Class | Citation(s) |

|---|---|---|---|---|---|

| Benzyl Halide | 2-Amino Benzimidazole or 3-Amino-1,2,4-triazole | α-Hydroxy C-H Acid | Trimethylamine N-oxide | Triazolo/Benzimidazolo Quinazolinones | core.ac.uk |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Fluorobenzyl Bromide Derivatives

Nucleophilic Substitution Reactions Involving the Benzyl (B1604629) Bromide Moiety

The benzyl bromide moiety of 2,6-dichloro-4-fluorobenzyl bromide is the primary site for nucleophilic substitution reactions. The reactivity of this site is influenced by a combination of steric and electronic factors arising from the halogen substituents on the aromatic ring.

Nucleophilic substitution at a benzylic carbon can proceed through either an S_N1 or an S_N2 mechanism, and the preferred pathway is dictated by the reaction conditions and the structure of the substrate. masterorganicchemistry.compressbooks.pub In the case of this compound, the presence of two chlorine atoms at the ortho positions to the bromomethyl group introduces significant steric hindrance. This steric bulk impedes the backside attack required for an S_N2 reaction, which proceeds through a concerted, single-step mechanism. masterorganicchemistry.com

Conversely, the S_N1 pathway involves a two-step mechanism where the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com Benzylic carbocations are inherently stabilized by resonance with the aromatic ring, which can delocalize the positive charge. quora.com While the electron-withdrawing inductive effects of the chlorine and fluorine atoms on the benzene (B151609) ring would typically destabilize a carbocation, the resonance stabilization of the benzyl cation is a powerful driving force. quora.com Therefore, under conditions that favor ionization, such as in a polar protic solvent, the S_N1 pathway is likely to be competitive, despite the deactivating inductive effects of the halogens. quizlet.comyoutube.com

The choice between S_N1 and S_N2 is a nuanced balance. While the steric hindrance from the ortho-chlorine atoms disfavors the S_N2 pathway, the electronic deactivation by all three halogens makes the formation of the carbocation for the S_N1 pathway less favorable than in unsubstituted benzyl bromide. stackexchange.com The reaction conditions, particularly the nature of the nucleophile and the solvent, will ultimately determine the dominant mechanism. quizlet.comyoutube.com A strong, anionic nucleophile in a polar aprotic solvent would favor an S_N2 reaction, whereas a weak, neutral nucleophile in a polar protic solvent would promote an S_N1 reaction. pressbooks.pubyoutube.com

Table 1: Factors Influencing S_N1 vs. S_N2 Pathways for this compound

| Factor | S_N1 Preference | S_N2 Preference | Influence on this compound |

| Substrate Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | Steric hindrance from ortho-Cl disfavors S_N2. Resonance stabilization favors S_N1. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻) | Dependent on reaction conditions. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Dependent on reaction conditions. |

| Leaving Group | Good leaving group is important | Good leaving group is important | Bromine is a good leaving group. quizlet.com |

| Electronic Effects | Electron-donating groups stabilize carbocation | Electron-withdrawing groups can accelerate | Halogens are deactivating, disfavoring S_N1. |

In nucleophilic substitution reactions, the facility of the reaction is significantly dependent on the ability of the leaving group to depart. The bromide ion is an excellent leaving group because it is a weak base and is highly polarizable. quizlet.com Its stability in solution after heterolytic cleavage of the carbon-bromine bond contributes to a lower activation energy for the substitution process, whether it be S_N1 or S_N2. rsc.org The carbon-bromine bond dissociation energy in benzyl bromide radical anions has been studied, indicating that the C-Br bond is relatively weak and prone to cleavage. rsc.org This inherent characteristic of bromine as a good leaving group is a key factor in the reactivity of this compound in nucleophilic substitution reactions.

The kinetics of nucleophilic substitution reactions of benzyl halides are well-documented. For an S_N2 reaction, the rate is second order, depending on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com For an S_N1 reaction, the rate is first order, dependent only on the concentration of the substrate. youtube.com

Studies on the reactions of benzyl halides with various nucleophiles have determined thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and volume of activation (ΔV‡). researchgate.net Generally, S_N2 reactions are characterized by a negative entropy of activation due to the ordering of the transition state and a negative volume of activation. researchgate.net The determination of these parameters for this compound would provide quantitative insight into the operative mechanism. For instance, the reaction of benzyl bromide with pyridine (B92270) has been shown to proceed via a typical S_N2 mechanism with negative activation parameters. researchgate.net The enthalpies of formation and carbon-halogen bond dissociation enthalpies for various benzyl halides have also been determined, providing fundamental thermodynamic data for these systems. rsc.org

The reactive benzyl bromide moiety of this compound can participate in both intermolecular and intramolecular cyclization reactions. In an intermolecular reaction, the benzyl bromide can react with a separate nucleophilic species. For example, reaction with sodium azide (B81097) can lead to the formation of the corresponding benzyl azide, which can then undergo further reactions like "click" chemistry. nih.gov

Electrophilic Aromatic Substitution Reactions of the Dichloro-Fluorobenzene Ring

The benzene ring of this compound is substituted with three halogen atoms, which significantly influence its reactivity towards electrophilic aromatic substitution. Halogens are a unique class of substituents because they are deactivating yet ortho-, para-directing. openstax.orgunizin.org

The deactivating nature of halogens arises from their strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. minia.edu.eguomustansiriyah.edu.iqaakash.ac.in However, halogens also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect). uomustansiriyah.edu.iqaakash.ac.in This resonance effect increases the electron density at the ortho and para positions relative to the meta position. openstax.orgaakash.ac.in

The orientation of electrophilic attack will be directed to the positions ortho and para to the fluorine atom (positions 3 and 5) and para to the chlorine atoms (position 4 is already substituted). Therefore, electrophilic substitution is most likely to occur at the positions meta to the bromomethyl group (positions 3 and 5). The combined directing effects of the three halogens will determine the final regioselectivity of the substitution.

Table 2: Effects of Halogen Substituents on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Fluorine | Strong -I (deactivating) | +R (activating) | Deactivating | Ortho, Para |

| Chlorine | -I (deactivating) | +R (activating) | Deactivating | Ortho, Para |

Competitive Electrophilic Reaction Pathways

Electrophilic substitution on the aromatic ring of this compound derivatives is significantly influenced by the existing substituents. The fluorine atom at the C4 position and the chlorine atoms at the C2 and C6 positions are deactivating groups for electrophilic aromatic substitution, making the ring less reactive than benzene. However, they are also ortho-, para-directing. In this molecule, the positions ortho to the fluorine (C3 and C5) are the most likely sites for electrophilic attack, as the directing effects of the halogens align at these positions.

While the primary reactive site of this compound is the benzylic carbon, which readily undergoes nucleophilic substitution (an SN2 reaction), competitive electrophilic reactions on the aromatic ring can occur under specific conditions, such as in the presence of strong electrophiles and Lewis acid catalysts. The substitution pattern dictates that any electrophilic attack would preferentially occur at the C3 and C5 positions.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Fluoro | C4 | Deactivating | Ortho, Para |

Due to the deactivating nature of the halogen substituents, forcing conditions are generally required to promote electrophilic substitution on the aromatic ring.

Organometallic Transformations Utilizing this compound

The carbon-bromine bond at the benzylic position makes this compound a valuable precursor for various organometallic transformations.

Formation and Reactivity of Organomagnesium (Grignard) Reagents

The formation of a Grignard reagent from this compound involves the reaction of the benzyl bromide with magnesium metal. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, 2,6-dichloro-4-fluorobenzylmagnesium bromide, is a potent nucleophile and a strong base.

A related Grignard reagent, prepared from 2,6-dichloro-4-fluoroiodobenzene (B1452952) and isopropylmagnesium chloride, has been used in formylation reactions with N,N-dimethylformamide (DMF) to produce 2,6-dichloro-4-fluorobenzaldehyde. While this example starts from an aryl iodide, the principle of forming a Grignard reagent and its subsequent reaction as a nucleophile is directly applicable. For instance, reacting 4-fluorobenzyl bromide with magnesium has been employed to create a Grignard reagent that subsequently reacts with chloroacetylcyclopropane derivatives.

The reactivity of the 2,6-dichloro-4-fluorobenzyl Grignard reagent is characteristic of Grignard reagents, involving nucleophilic attack on a wide range of electrophiles.

Table 2: Potential Reactions of 2,6-Dichloro-4-fluorobenzylmagnesium Bromide

| Electrophile | Product Type |

|---|---|

| Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Esters | Tertiary Alcohols |

| Carbon Dioxide | Carboxylic Acids |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This compound can be coupled with various aryl or vinyl boronic acids or their esters to form diarylmethanes or allylbenzenes, respectively. The reaction typically requires a base, such as potassium carbonate or cesium carbonate, and a palladium catalyst with appropriate ligands, like phosphine (B1218219) ligands. While specific examples for this compound are not prevalent in broad literature, the general applicability of Suzuki coupling to benzyl halides is well-established.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. In the context of this compound, it would react with an alkene (e.g., styrene, acrylates) in the presence of a palladium catalyst and a base to yield a more complex substituted alkene. The reaction typically proceeds via oxidative addition of the benzyl bromide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals like nickel and copper can catalyze cross-coupling reactions involving benzyl bromides.

Nickel-Catalyzed Coupling: Nickel catalysts, often being more cost-effective than palladium, are effective for cross-coupling reactions. Nickel-catalyzed reductive cross-couplings between benzyl electrophiles and other organic electrophiles have been developed, providing routes to complex carbon skeletons.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the coupling with terminal alkynes (a variation of the Sonogashira coupling) or with amines (Ullmann condensation), are also potential transformations for this compound. Copper-catalyzed propargylation of nitroalkanes using propargyl bromides showcases the utility of copper in forming C-C bonds with bromide electrophiles.

Rearrangement Reactions and Fragmentations

While specific rearrangement reactions involving this compound are not widely documented, related benzyl systems can undergo rearrangements like the Sommelet-Hauser rearrangement. This reaction involves the rearrangement of a benzylic quaternary ammonium (B1175870) salt in the presence of a strong base. If this compound were converted to a quaternary ammonium salt (e.g., by reaction with a tertiary amine), it could potentially undergo this-sigmatropic rearrangement to introduce an alkyl group onto the aromatic ring at an ortho position.

The fragmentation of this compound under mass spectrometry conditions would be expected to show characteristic patterns for benzyl bromides. A primary fragmentation pathway would be the cleavage of the carbon-bromine bond to form the stable 2,6-dichloro-4-fluorobenzyl cation. Further fragmentation of this cation would likely involve losses of chlorine or fluorine atoms or other small neutral molecules.

Exploration of Specific Reaction Mechanisms

While direct mechanistic studies on this compound are scarce, the mechanisms of related reactions provide insight into its potential reactivity.

Blaise Reaction for Related Systems: The Blaise reaction involves the reaction of a nitrile with an organozinc reagent formed from an α-haloester to produce a β-ketoester or β-enamino ester. If this compound were used to first form a nitrile derivative (e.g., 2,6-dichloro-4-fluorobenzyl cyanide), this nitrile could then participate in a Blaise reaction. The mechanism involves the formation of a zinc enolate, which then adds to the nitrile carbon. The resulting intermediate is then hydrolyzed to the final product.

Schmidt Reaction: The Schmidt reaction is the reaction of an azide with a carbonyl compound (or an alcohol or alkene) under acidic conditions to give an amine or amide. This reaction is typically applied to ketones, aldehydes, or carboxylic acids. A derivative of this compound, such as a carboxylic acid (e.g., (2,6-dichloro-4-fluorophenyl)acetic acid), could undergo a Schmidt reaction with hydrazoic acid to yield 2,6-dichloro-4-fluorobenzylamine. The mechanism involves the protonation of the carbonyl, addition of the azide, rearrangement with loss of nitrogen gas, and subsequent hydrolysis.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While specific, documented examples for 2,6-Dichloro-4-fluorobenzyl bromide are limited in readily accessible literature, the general role of substituted benzyl (B1604629) bromides as key intermediates is well-established in several fields.

Precursor for Active Pharmaceutical Ingredient (API) Intermediates

Benzyl bromides are frequently employed in the pharmaceutical industry to introduce a benzyl moiety into a target molecule. This can be a critical step in the synthesis of various active pharmaceutical ingredients (APIs). The benzyl group can serve as a protective group, a scaffold for further functionalization, or be an integral part of the final pharmacologically active structure. The specific substitution pattern of this compound would impart unique electronic and steric properties to any resulting API intermediate.

Building Block for Agrochemical Compounds

In the field of agrochemicals, substituted benzyl halides are crucial for the synthesis of new pesticides and herbicides. The introduction of a substituted benzyl group can enhance the biological activity and selectivity of the agrochemical. The presence of both chlorine and fluorine atoms in this compound could lead to the development of agrochemical compounds with distinct modes of action and improved properties.

Synthetic Utility in the Production of Specialty Chemicals and Functional Dyes/Pigments

The reactivity of benzyl bromides makes them valuable reagents in the synthesis of specialty chemicals. These can include materials with specific optical, electronic, or thermal properties. In the realm of functional dyes and pigments, the incorporation of a 2,6-dichloro-4-fluorobenzyl group could be explored to modify the chromophore and influence properties such as color, lightfastness, and solubility.

Design and Synthesis of Molecular Scaffolds for Research Purposes

The unique substitution pattern of this compound makes it an intriguing building block for the creation of novel molecular scaffolds for research, particularly in medicinal chemistry.

Construction of Benzyl-Substituted Derivatives for Medicinal Chemistry Research

In medicinal chemistry, the systematic modification of a lead compound is a common strategy for optimizing its pharmacological profile. This compound could be used to synthesize a library of benzyl-substituted derivatives of a parent molecule. The resulting compounds, bearing the distinct electronic and lipophilic signature of the 2,6-dichloro-4-fluorobenzyl group, could then be screened for enhanced biological activity, improved metabolic stability, or other desirable properties.

Incorporation into Peptide-Mimetic Structures

Peptide-mimetics are molecules that mimic the structure and function of natural peptides but often have improved stability and oral bioavailability. The benzyl group is a common component in the design of peptide-mimetics, often used to mimic the side chain of the amino acid phenylalanine. The use of this compound would allow for the introduction of a synthetically modified and sterically demanding group, potentially leading to novel peptide-mimetic structures with unique conformational preferences and biological activities.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of compounds that serve as important precursors in the biosynthesis of flavonoids and isoflavonoids. acs.orgunl.ptnih.gov The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a base or acid catalyst. nih.gov

Generation of Enzyme Inhibitor Precursors

The development of enzyme inhibitors is a critical area of medicinal chemistry. Chalcone derivatives, due to their α,β-unsaturated ketone moiety, have been identified as a "privileged structure" and investigated for various biological activities, including enzyme inhibition. nih.gov

However, based on the available research, there is no specific information linking this compound to the generation of enzyme inhibitor precursors. While related fluorinated compounds and chalcones have been studied for such properties, the direct application of this compound in this context is not documented in the reviewed literature.

Contribution to Novel Materials Synthesis

The unique substitution pattern of this compound suggests potential utility in the synthesis of specialized molecules for materials science.

Precursors for Polymeric Materials with Specific Properties

Benzyl halides are often used in polymer chemistry as initiators or functionalizing agents. However, a search of scientific databases and literature reveals no studies where this compound is specifically used as a monomer or precursor for creating polymeric materials with specific properties.

Synthesis of Components for Optoelectronic Materials

Research into organic optoelectronic materials often involves molecules with specific electronic properties. Chalcones and their derivatives have been investigated for their potential optoelectronic applications due to their conjugated π-electron systems. koyauniversity.org Despite this, there is no documented research specifically utilizing this compound in the synthesis of components for optoelectronic or nonlinear optical (NLO) materials.

Development of Reagents for Alkylation and Functionalization

Benzyl bromides are well-established as effective alkylating agents in organic synthesis. The carbon-bromine bond at the benzylic position is relatively weak and susceptible to nucleophilic substitution, making these compounds valuable for introducing a benzyl group onto various substrates, such as alcohols, amines, and thiols. This reactivity is fundamental to their role in functionalization.

While this general reactivity profile applies to the class of benzyl bromides, specific studies detailing the use of this compound as a reagent for alkylation or functionalization are not found in the reviewed literature. For comparison, related compounds like 2-fluorobenzyl bromide and 4-fluorobenzyl bromide have been documented as alkylating agents in the synthesis of various molecules. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com However, the specific reactivity and applications of the dichloro- and fluoro-substituted title compound remain undocumented in the available research.

Advanced Spectroscopic and Structural Characterization in the Context of Halogenated Benzyl Bromide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 2,6-dichloro-4-fluorobenzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural elucidation.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In the case of this compound, two distinct signals are expected. The benzylic protons (-CH₂Br) would appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent bromine atom and the aromatic ring. The aromatic region would feature a single signal for the two equivalent aromatic protons at the C3 and C5 positions. This signal would appear as a doublet due to coupling with the fluorine atom at the C4 position.

Expected ¹H NMR Data for this compound

| Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 4.5 - 4.8 | Singlet (s) | 2H | -CH₂Br |

| 2 | ~ 7.2 - 7.5 | Doublet (d) | 2H | Ar-H (C3-H, C5-H) |

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) is used to determine the carbon skeleton of a molecule. For this compound, five distinct signals are anticipated in the ¹³C NMR spectrum. The carbon of the bromomethyl group (-CH₂Br) will appear at the higher field (lower ppm) end of the spectrum. The four aromatic carbons will each produce a signal, with their chemical shifts influenced by the attached halogens. The carbon attached to fluorine (C4) will exhibit a large coupling constant (¹JCF), appearing as a doublet. The carbons bonded to chlorine (C2, C6) will also be significantly deshielded.

Expected ¹³C NMR Data for this compound

| Signal | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| 1 | ~ 30 - 35 | Singlet | -CH₂Br |

| 2 | ~ 115 - 120 | Doublet | C3, C5 |

| 3 | ~ 130 - 135 | Singlet | C1 |

| 4 | ~ 135 - 140 | Singlet | C2, C6 |

| 5 | ~ 160 - 165 | Doublet (¹JCF) | C4 |

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in a unique chemical environment. This signal would likely appear as a triplet, due to coupling with the two adjacent aromatic protons (at C3 and C5). The chemical shift of this signal provides a definitive marker for the presence and electronic environment of the fluorine substituent.

Expected ¹⁹F NMR Data for this compound

| Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | ~ -105 to -115 | Triplet (t) | C4-F |

Note: The chemical shift is relative to a standard (e.g., CFCl₃) and can vary based on experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of a molecule, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₄BrCl₂F), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine and chlorine would be evident from the characteristic isotopic pattern.

Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

| C₇H₄⁷⁹Br³⁵Cl₂F | Most abundant | 255.8725 |

| C₇H₄⁸¹Br³⁵Cl₂F | 257.8704 | |

| C₇H₄⁷⁹Br³⁵Cl³⁷ClF | 257.8695 | |

| C₇H₄⁷⁹Br³⁷Cl₂F | 259.8666 |

Note: The table shows the expected masses for the major isotopic combinations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a volatile compound like this compound and confirming its identity. In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions with a stationary phase in the GC column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each.

For a pure sample of this compound, the GC chromatogram would show a single major peak at a specific retention time. The mass spectrum corresponding to this peak would display the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure. Key fragments would likely include the loss of the bromine atom and fragmentation of the benzyl (B1604629) group. The isotopic signature of two chlorine atoms and one bromine atom would be a key identifier in the mass spectrum.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of specific bond types and functional groups. For this compound, the IR spectrum would be dominated by absorptions corresponding to the vibrations of the substituted benzene (B151609) ring and the bromomethyl group.

The primary vibrations expected include:

Aromatic C-H Stretches: These typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretches: The C-H bonds of the methylene (B1212753) (-CH₂Br) group would show symmetric and asymmetric stretching vibrations, expected around 2965±30 cm⁻¹ and 3000±50 cm⁻¹, respectively. theaic.org

Aromatic C=C Stretches: The benzene ring exhibits characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.

CH₂ Deformation: The scissoring vibration of the CH₂ group is anticipated near 1440 cm⁻¹. theaic.org

C-F Stretch: The carbon-fluorine bond is strong and gives rise to a prominent absorption, typically in the 1250-1020 cm⁻¹ range.

C-Cl Stretch: Carbon-chlorine stretching vibrations for aryl chlorides are found in the 850-550 cm⁻¹ region. orgchemboulder.com For a compound with two chlorine atoms, multiple bands may be observed.

C-Br Stretch: The carbon-bromine bond, being heavier and weaker, absorbs at lower wavenumbers, generally between 690-515 cm⁻¹. orgchemboulder.com

Aromatic C-H Bending: Out-of-plane bending vibrations for the two adjacent hydrogen atoms on the 1,2,3,5-tetrasubstituted ring would provide further structural confirmation, typically appearing below 900 cm⁻¹.

The table below summarizes the predicted IR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-CH₂Br) | Asymmetric & Symmetric Stretching | 3000 - 2930 |

| Aromatic C=C | Ring Stretching | 1600 - 1400 |

| Aliphatic C-H (-CH₂Br) | Scissoring (Deformation) | ~1440 |

| Aryl C-F | Stretching | 1250 - 1020 |

| Aryl C-Cl | Stretching | 850 - 550 |

| Alkyl C-Br | Stretching | 690 - 515 |

| Aromatic C-H | Out-of-plane Bending | < 900 |

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong signals in Raman spectra.

For this compound, key features in the Raman spectrum would include:

Symmetric Ring Breathing Mode: The benzene ring has a characteristic symmetric stretching vibration (ring breathing) that is often strong in the Raman spectrum. For trisubstituted benzenes with mixed heavy and light substituents, this mode is expected between 600 and 750 cm⁻¹. theaic.org

C-X Stretches: The C-Cl and C-Br stretching vibrations would also be visible and are often intense in the Raman spectrum, providing complementary information to the IR data. theaic.org

Raman spectroscopy is particularly useful for studying solid samples and can provide information about the lattice vibrations (phonons) of the crystal, which are typically found at very low frequencies (< 100 cm⁻¹).

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been published, analysis of related halogenated benzyl bromides indicates the type of detailed information that could be obtained. researchgate.net

If a suitable single crystal of the compound were grown, XRD analysis would yield:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating block of the crystal lattice.

Crystal System and Space Group: This describes the symmetry of the crystal, such as monoclinic, orthorhombic, etc.

Atomic Coordinates: The precise x, y, and z coordinates of each atom (C, H, Br, Cl, F) within the unit cell.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between them, confirming the molecular geometry.

Intermolecular Interactions: It would reveal how the molecules pack together in the crystal, identifying non-covalent interactions such as halogen bonding (e.g., C-Br···F, C-Cl···Cl) or π-π stacking between benzene rings, which govern the physical properties of the solid.

The table below outlines the structural parameters that would be determined from a single-crystal XRD experiment.

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c in Å) and angles (α, β, γ in °). |

| Bond Lengths | The precise distance between bonded atoms (e.g., C-C, C-H, C-F, C-Cl, C-Br). |

| Bond Angles | The angle formed by three connected atoms (e.g., C-C-C, H-C-H). |

| Torsion Angles | The dihedral angle describing the conformation around a chemical bond. |

| Intermolecular Contacts | Distances and angles of non-covalent interactions between molecules. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum of benzene shows characteristic absorptions due to π → π* transitions. Substitution on the benzene ring affects the energy of these transitions and thus the wavelength of maximum absorbance (λmax). Halogen substituents typically cause a bathochromic (red) shift to longer wavelengths and can increase the intensity of the absorption (hyperchromic effect). nih.gov

For this compound, the spectrum is expected to show:

Primary Bands (E-bands): These are high-energy π → π* transitions, which might be shifted from the typical benzene value of ~204 nm to longer wavelengths due to the halogen substituents.

Secondary Bands (B-bands): These are lower-energy, symmetry-forbidden π → π* transitions that appear in benzene around 255 nm. In substituted benzenes, the symmetry is lowered, making these transitions more allowed and thus more intense. The combination of chloro, fluoro, and bromomethyl groups is expected to shift this band to a λmax between 260 and 280 nm. Studies on fluorinated benzenes show that increasing fluorine substitution tends to narrow the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), contributing to this red shift. nih.gov

The table below lists the typical electronic transitions for substituted benzene chromophores.

| Transition Type | Description | Expected λmax Region (nm) |

| π → π* (E-band) | Allowed high-energy transition in the aromatic ring. | 200 - 240 |

| π → π* (B-band) | "Forbidden" lower-energy transition in the aromatic ring. | 260 - 280 |

The solvent used for the analysis can also influence the λmax values due to stabilization of the ground and excited states.

Future Research Directions and Overcoming Synthetic Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes for Halogenated Benzyl (B1604629) Bromides

The traditional synthesis of halogenated benzyl bromides often involves reagents and conditions that are not environmentally friendly. For instance, the use of brominating agents like N-bromosuccinimide (NBS) is common but can be less atom-economical. google.comyoutube.com A significant advancement is the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as a greener alternative. google.comresearchgate.net This method, particularly when conducted under light irradiation in a microchannel reactor, offers a safer and more efficient process for benzylic bromination. researchgate.net The reaction of 2,6-dichlorotoluene (B125461) with HBr and H₂O₂ under these conditions has shown high conversion rates and yields of 2,6-dichlorobenzyl bromide. researchgate.net

Another approach to sustainable synthesis focuses on photocatalytic methods. These methods can activate benzylic C-H bonds for halogenation under mild conditions, often using visible light. organic-chemistry.org Research into photocatalytic oxidative bromination is a promising avenue for developing more sustainable routes. researchgate.net Furthermore, the development of heterogeneous catalysts, such as silicaphosphine in the presence of molecular halogen, allows for easier separation and recycling of the catalyst, contributing to a more sustainable process. organic-chemistry.org

Future research will likely focus on:

The use of even more benign brominating agents.

The development of solvent-free or aqueous-based reaction systems. nih.gov

The application of flow chemistry to enhance safety and scalability. researchgate.net

Exploration of Novel Reactivity and Catalytic Transformations

The reactivity of benzyl bromides is centered around the benzylic carbon, which is susceptible to nucleophilic substitution and radical reactions. organic-chemistry.orgrsc.org Recent research has expanded the scope of catalytic transformations involving benzyl bromides.

One area of intense investigation is the use of cooperative catalysis. A nucleophilic cooperative catalysis strategy, employing catalytic lutidine and a photocatalyst, can transform a broad range of benzyl halides into radicals for use in complex molecule synthesis. nih.govacs.org This approach has been successful in Giese coupling reactions with electron-deficient alkenes. nih.govacs.org

Palladium-catalyzed cross-coupling reactions, such as the Kumada-Corriu reaction, have been optimized for secondary benzylic bromides using specific ligands like Xantphos to minimize side reactions. organic-chemistry.org Additionally, cobalt-catalyzed carbon-carbon cross-coupling of Grignard reagents with benzylic bromides has shown high efficiency. organic-chemistry.org

Future explorations in this area will likely involve:

The development of new catalytic systems for asymmetric transformations, leading to chiral products.

The investigation of dual catalytic cycles to enable previously inaccessible bond formations.

The use of benzyl bromides in C-H activation and functionalization reactions.

Integration of 2,6-Dichloro-4-fluorobenzyl bromide into Advanced Material Science Applications

The unique substitution pattern of this compound, with its combination of chloro and fluoro groups, makes it an interesting candidate for materials science applications. Halogenated aromatic compounds are known to influence the electronic and physical properties of materials. ncert.nic.in

The introduction of the 2,6-dichloro-4-fluorobenzyl moiety into polymer backbones or as side chains could lead to materials with enhanced thermal stability, flame retardancy, and specific optical or electronic properties. The fluorine atom, in particular, can impart desirable characteristics such as increased lipophilicity and metabolic stability in biologically active molecules, which could translate to improved performance in materials like sensors or drug delivery systems. innospk.com

Potential areas of application include:

Polymers: Incorporation into polyesters, polyamides, or polyimides to create high-performance plastics.

Organic Electronics: Use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The halogen atoms can modulate the energy levels and packing of the organic semiconductors.

Liquid Crystals: The rigid and polar nature of the substituted benzene (B151609) ring could be exploited in the design of new liquid crystalline materials.

Enhanced Predictive Modeling Through Multiscale Computational Approaches

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity and material properties. mdpi.com For a molecule like this compound, multiscale modeling can provide insights that are difficult to obtain experimentally. nih.gov

At the quantum mechanical (QM) level , methods like Density Functional Theory (DFT) can be used to:

Calculate the geometric and electronic structure of the molecule.

Determine reaction pathways and activation energies for its synthesis and subsequent reactions.

Predict spectroscopic properties (NMR, IR, UV-Vis) to aid in its characterization.

At the molecular mechanics (MM) and molecular dynamics (MD) level , simulations can be performed to:

Study the conformational behavior of molecules containing the 2,6-dichloro-4-fluorobenzyl group.

Simulate the interaction of these molecules with solvents, surfaces, or other molecules.

Predict the bulk properties of materials incorporating this moiety.

Hybrid QM/MM methods can be employed to study large systems where a specific region (e.g., the reactive site) is treated with high-level QM methods, while the rest of the system is described by a more computationally efficient MM force field.

By combining these computational approaches, researchers can gain a comprehensive understanding of the behavior of this compound from the molecular to the macroscopic level. mdpi.com This predictive power can accelerate the design of new synthetic routes, catalysts, and materials with desired properties.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,6-dichloro-4-fluorobenzyl bromide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves bromination and fluorination of precursor aromatic compounds. A common approach is the bromination of 4-fluoroacetophenone derivatives using bromine (Br₂) in the presence of FeBr₃ as a catalyst, followed by chlorination at the 2- and 6-positions . Key variables affecting yield include:

- Temperature control : Bromination at 0–5°C minimizes side reactions (e.g., over-bromination).

- Solvent selection : Dichloromethane or carbon tetrachloride enhances halogen reactivity .

- Stoichiometry : A 1:1.2 molar ratio of precursor to Br₂ optimizes mono-bromination .

Reported yields range from 60–75% under optimized conditions.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z 281 (for C₇H₃BrCl₂F) with fragmentation patterns confirming Br and Cl loss .

- X-ray Crystallography : Resolves steric effects from Cl/F substituents (e.g., bond angles ~120° in the aromatic ring) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to volatile bromides (TLV: 0.1 ppm for HBr) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: How can computational modeling predict reactivity trends in halogenated benzyl bromides?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For this compound, the benzylic carbon is highly electrophilic (LUMO energy: −1.8 eV) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents stabilize transition states in SN2 reactions) .

- QSPR Models : Correlate Hammett σ values of substituents (Cl: +0.23, F: +0.06) with reaction rates .

Advanced: How can contradictory NMR data for halogenated benzyl bromides be resolved?

Methodological Answer:

Contradictions often arise from solvent effects or impurities:

- Deuterated Solvents : Use CDCl₃ instead of DMSO-d₆ to avoid peak broadening from hydrogen bonding .

- Decoupling Experiments : Apply ¹H-¹³C HSQC to assign overlapping aromatic signals .

- Impurity Analysis : Use HPLC-MS (C18 column, 70:30 acetonitrile/water) to detect hydrolyzed byproducts (e.g., 2,6-dichloro-4-fluorobenzyl alcohol) .

Advanced: What strategies mitigate bromide displacement during functionalization reactions?

Methodological Answer:

- Low-Temperature Quenching : Add reactions to ice-cold Na₂S₂O₃ to terminate unreacted Br₂ .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive sites during cross-coupling (e.g., Suzuki-Miyaura) .

- Catalyst Optimization : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce oxidative addition of C-Br bonds .

Advanced: How do steric and electronic effects influence regioselectivity in subsequent derivatizations?

Methodological Answer:

- Steric Effects : The 2,6-dichloro substituents hinder electrophilic attack at the meta position, favoring para-functionalization .

- Electronic Effects : Fluorine’s −I effect deactivates the ring, directing nucleophiles to the less electronegative benzylic carbon .

- Case Study : In Grignard reactions, alkyl groups preferentially add to the benzylic carbon (yield: 85%) over aromatic positions (<5%) .

Advanced: What are the challenges in quantifying trace bromide impurities, and how are they addressed?

Methodological Answer:

- Capillary Electrophoresis (CE) : Resolve Br⁻ from Cl⁻ using a borate buffer (pH 9.3) and indirect UV detection at 200 nm (LOD: 0.1 ppm) .

- Ion Chromatography (IC) : Use an AS19 column with KOH eluent (30 mM) and suppressed conductivity detection .

- Validation : Spike recovery tests (95–105%) and matrix-matched calibration correct for interferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.